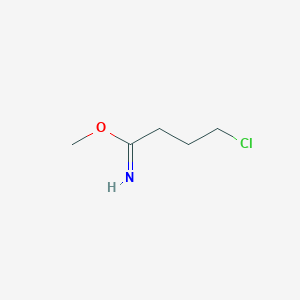
Methyl 4-chlorobutanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its unique chemical properties and potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorobutanimidate typically involves the reaction of methyl 4-chlorobutyrate with an appropriate amine under controlled conditions. One common method involves the reaction of methyl 4-chlorobutyrate with 2,2-dimethoxyethanamine in the presence of an acidic medium, leading to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chlorobutanimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic Medium: Cyclization reactions often require an acidic medium to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Cyclized Products: Intramolecular cyclization can lead to the formation of heterocyclic compounds such as pyrroloimidazoles.
Applications De Recherche Scientifique
Methyl 4-chlorobutanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated as a potential lead compound for the development of new drugs, particularly as an acetylcholinesterase inhibitor.
Industry: The compound’s unique properties make it useful in various industrial processes and applications.
Mécanisme D'action
The mechanism of action of Methyl 4-chlorobutanimidate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions related to acetylcholine deficiency.
Comparaison Avec Des Composés Similaires
Methyl 4-chlorobutanimidate can be compared with other similar compounds, such as:
Methyl 4-chlorobutyrate: A precursor in the synthesis of this compound.
4-chlorobutanimidamide: Another related compound with similar chemical properties.
Propriétés
Formule moléculaire |
C5H10ClNO |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
methyl 4-chlorobutanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3 |
Clé InChI |
METLUNUYKRGGMS-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















